Cycloheptanecarbonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with hydroxylamine hydrochloride to form cycloheptanone oxime, which is then dehydrated using phosphorus pentachloride to yield this compound . Another method involves the direct cyanation of cycloheptane using a suitable cyanating agent such as sodium cyanide in the presence of a phase-transfer catalyst .
Industrial Production Methods
In industrial settings, this compound is typically produced through a multi-step process that ensures high yield and purity. The process often involves the use of green chemistry principles to minimize environmental impact. For example, a one-pot synthesis method has been developed, which involves the use of methanol as a solvent and a copper catalyst to facilitate the reaction . This method is advantageous due to its high atom efficiency and the recyclability of the solvent and catalyst.
Chemical Reactions Analysis
Types of Reactions
Cycloheptanecarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cycloheptanecarboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to cycloheptanemethanamine using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Cycloheptanecarboxylic acid.
Reduction: Cycloheptanemethanamine.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloheptanecarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of cycloheptanecarbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a precursor to bioactive molecules that interact with enzymes and receptors, modulating their activity . The cyano group in this compound can undergo metabolic transformations, leading to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Cycloheptanecarbonitrile can be compared with other nitrile derivatives such as:
Cyclohexanecarbonitrile: Similar in structure but with a six-membered ring.
Cyclopentanecarbonitrile: Contains a five-membered ring, making it more strained and reactive compared to this compound.
Cyclooctanecarbonitrile: Has an eight-membered ring, which can lead to different chemical properties and uses.
This compound is unique due to its seven-membered ring structure, which provides a balance between ring strain and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
cycloheptanecarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-7-8-5-3-1-2-4-6-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZRDFICGGONJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186404 | |
Record name | Cycloheptanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32730-85-1 | |
Record name | Cycloheptanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32730-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloheptanecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032730851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloheptanecarbonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cycloheptanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cycloheptanecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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